1,9-Dioxa-4-azaspiro[5.5]undecane
Overview
Description
1,9-Dioxa-4-azaspiro[5.5]undecane is a heterocyclic compound with the molecular formula C9H18N2O2. It is a spirocyclic diamine, meaning it contains a spiro-connected bicyclic structure with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dioxa-4-azaspiro[5.5]undecane can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. Another method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques. These methods may include the use of specialized reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,9-Dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit acetyl CoA carboxylase or antagonize neuropeptide Y, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring containing two oxygen atoms.
1,3-Dithiane: A six-membered ring containing two sulfur atoms.
1,3-Oxathiane: A six-membered ring containing one oxygen and one sulfur atom.
Uniqueness
1,9-Dioxa-4-azaspiro[5.5]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it contains both nitrogen and oxygen atoms within the spiro ring, making it versatile for various applications.
Properties
IUPAC Name |
1,9-dioxa-4-azaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBZLOENHPIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402938-74-3 | |
Record name | 1,9-dioxa-4-azaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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